4-Cyclohexyl-3-methylpyridine
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Overview
Description
4-Cyclohexyl-3-methylpyridine is a heterocyclic aromatic organic compound that features a pyridine ring substituted with a cyclohexyl group at the 4-position and a methyl group at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of 3-methylpyridine with cyclohexyl bromide or chloride.
Suzuki-Miyaura Cross-Coupling: This reaction uses a boronic acid derivative of cyclohexyl and a halogenated 3-methylpyridine in the presence of a palladium catalyst.
Nucleophilic Substitution: Direct nucleophilic substitution of a suitable leaving group on the pyridine ring with cyclohexylamine.
Industrial Production Methods: The industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation of this compound can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can produce partially hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl chlorides, or amines under various conditions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Partially hydrogenated pyridine derivatives.
Substitution: Substituted pyridines with various functional groups.
Scientific Research Applications
4-Cyclohexyl-3-methylpyridine is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used as a ligand in biochemical studies to investigate protein interactions.
Industry: It is employed in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-cyclohexyl-3-methylpyridine exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a ligand that binds to specific proteins, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Methylpyridine: Similar structure but lacks the cyclohexyl group.
4-Methylpyridine: Similar structure but with the methyl group at a different position.
2-Cyclohexyl-3-methylpyridine: Similar but with the cyclohexyl group at the 2-position.
Uniqueness: 4-Cyclohexyl-3-methylpyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to participate in reactions and interactions that are not possible with its similar counterparts.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4-cyclohexyl-3-methylpyridine |
InChI |
InChI=1S/C12H17N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 |
InChI Key |
JRDQNRKKFQEZSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2CCCCC2 |
Origin of Product |
United States |
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